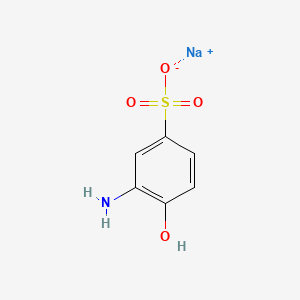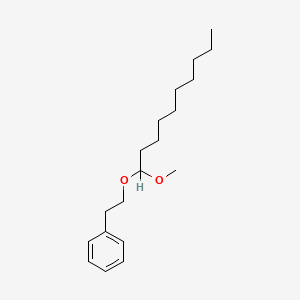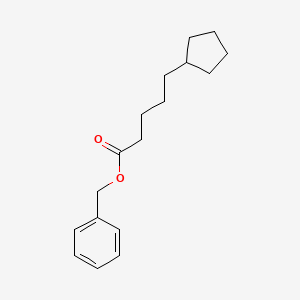![molecular formula C13H24Cl3N3O2 B12645325 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride CAS No. 56605-17-5](/img/structure/B12645325.png)
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is a compound known for its significant applications in various fields, including chemistry, biology, and medicine. This compound is particularly noted for its role as an intermediate in the synthesis of piperazine derivatives and its potential use in cancer treatment due to its alkylating properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride typically involves the reaction of diethanolamine with thionyl chloride in chloroform at low temperatures. The reaction mixture is maintained at temperatures below 0°C, and the addition of diethanolamine is controlled to keep the temperature between -4°C and 6°C. After the addition, the mixture is stirred at room temperature for an hour and then heated to 60-65°C to allow the crystallization of the product .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The crystallized product is filtered, washed with chloroform or anhydrous ethanol, and dried to obtain the final compound .
化学反应分析
Types of Reactions
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chloroethyl groups.
Oxidation and Reduction: It can undergo oxidation and reduction reactions under specific conditions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like water or ethanol.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can lead to the formation of substituted amines, while oxidation can result in the formation of corresponding oxides .
科学研究应用
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride has several scientific research applications:
Biology: The compound is studied for its potential effects on biological systems, including its role as an alkylating agent.
Industry: It is used in the production of pharmaceuticals and other chemical products.
作用机制
The mechanism of action of 3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride involves the alkylation of DNA. The compound forms covalent bonds with DNA bases, leading to the formation of cross-links and DNA strand breaks. This prevents DNA replication and transcription, ultimately resulting in cell death. This mechanism is similar to that of other alkylating agents used in chemotherapy .
相似化合物的比较
Similar Compounds
Cyclophosphamide: Another alkylating agent used in cancer treatment.
Chlorambucil: A nitrogen mustard compound with similar alkylating properties but different clinical applications and side effects.
Uniqueness
3-[2-[Bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride is unique due to its specific chemical structure, which allows it to form stable intermediates and react under controlled conditions.
属性
CAS 编号 |
56605-17-5 |
|---|---|
分子式 |
C13H24Cl3N3O2 |
分子量 |
360.7 g/mol |
IUPAC 名称 |
3-[2-[bis(2-chloroethyl)amino]ethyl]-5,5-diethylimidazolidine-2,4-dione;hydrochloride |
InChI |
InChI=1S/C13H23Cl2N3O2.ClH/c1-3-13(4-2)11(19)18(12(20)16-13)10-9-17(7-5-14)8-6-15;/h3-10H2,1-2H3,(H,16,20);1H |
InChI 键 |
VGYTXRYJKKFNEG-UHFFFAOYSA-N |
规范 SMILES |
CCC1(C(=O)N(C(=O)N1)CCN(CCCl)CCCl)CC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



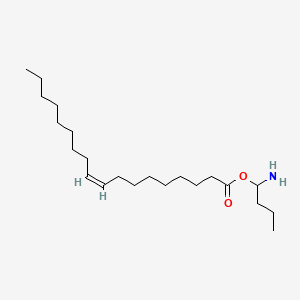
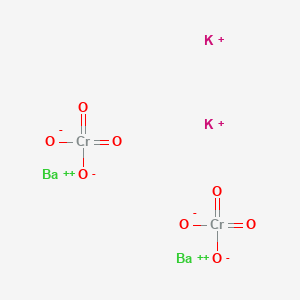
![8-Methyl-5,6-dihydroisoquinolino[3,2-a]isoquinolin-7-ium iodide](/img/structure/B12645259.png)
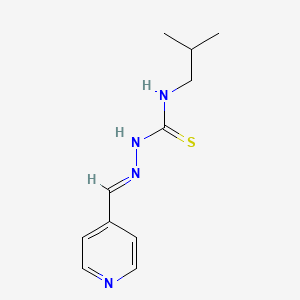
![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12645270.png)
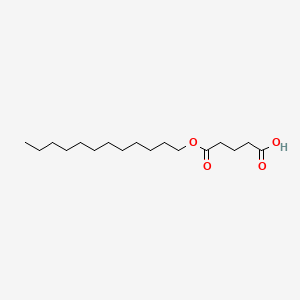
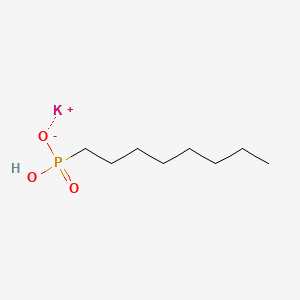
![4-(4-Isopropoxy-1H-pyrazolo[4,3-c]pyridin-3-yl)-1-isopropyl-N-(oxetan-3-yl)-1H-pyrrole-2-carboxaMide](/img/structure/B12645293.png)


